

# Zolbetuximab Plus Chemotherapy Outperforms Placebo in Advanced Gastric Cancer Trials

Author: BenchChem Technical Support Team. Date: December 2025



New York, NY – The addition of the monoclonal antibody zolbetuximab to standard chemotherapy regimens has demonstrated a statistically significant improvement in survival outcomes for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (G/GEJ) adenocarcinoma. These findings are based on two pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which compared the efficacy of zolbetuximab plus chemotherapy against a placebo-chemotherapy combination.

Zolbetuximab is a first-in-class monoclonal antibody that targets CLDN18.2, a tight junction protein that is normally embedded in the gastric mucosa but becomes more exposed on the surface of gastric cancer cells. This targeted approach has shown promise in a patient population with a significant unmet medical need.

## **Efficacy Data from Pivotal Trials**

The SPOTLIGHT and GLOW trials evaluated zolbetuximab in combination with two different standard-of-care chemotherapy regimens. In the SPOTLIGHT trial, patients received zolbetuximab with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial combined zolbetuximab with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoint of progression-free survival (PFS) and the key secondary endpoint of overall survival (OS).

## Table 1: Progression-Free Survival (PFS)



| Trial                 | Treatment Arm              | Median PFS<br>(Months) | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------|----------------------------|------------------------|--------------------------|---------|
| SPOTLIGHT             | Zolbetuximab +<br>mFOLFOX6 | 10.61                  | 0.751 (0.598 -<br>0.942) | 0.0066  |
| Placebo +<br>mFOLFOX6 | 8.67                       |                        |                          |         |
| GLOW                  | Zolbetuximab +<br>CAPOX    | 8.21                   | 0.687 (0.544 -<br>0.866) | 0.0007  |
| Placebo +<br>CAPOX    | 6.80                       |                        |                          |         |

Table 2: Overall Survival (OS)

| Trial                 | Treatment Arm              | Median OS<br>(Months) | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------|----------------------------|-----------------------|--------------------------|---------|
| SPOTLIGHT             | Zolbetuximab +<br>mFOLFOX6 | 18.23                 | 0.750 (0.601 -<br>0.936) | 0.0053  |
| Placebo +<br>mFOLFOX6 | 15.54                      |                       |                          |         |
| GLOW                  | Zolbetuximab +<br>CAPOX    | 14.39                 | 0.771 (0.615 -<br>0.965) | 0.0118  |
| Placebo +<br>CAPOX    | 12.16                      |                       |                          |         |

# **Table 3: Objective Response Rate (ORR)**



| Trial              | Treatment Arm           | ORR (%) |
|--------------------|-------------------------|---------|
| SPOTLIGHT          | Zolbetuximab + mFOLFOX6 | 48.1    |
| Placebo + mFOLFOX6 | 47.5                    |         |
| GLOW               | Zolbetuximab + CAPOX    | 53.8    |
| Placebo + CAPOX    | 48.8                    |         |

#### **Mechanism of Action of Zolbetuximab**

Zolbetuximab's therapeutic effect is primarily driven by its ability to specifically bind to CLDN18.2 on the surface of tumor cells, which in turn activates the patient's immune system to attack the cancer. This is achieved through two main mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). In ADCC, immune cells like Natural Killer (NK) cells recognize and destroy zolbetuximab-coated tumor cells. In CDC, the binding of zolbetuximab initiates a cascade of complement proteins that leads to the formation of a pore in the cancer cell membrane, causing cell lysis.



Click to download full resolution via product page

Caption: Mechanism of action of zolbetuximab.

# **Experimental Protocols**

The SPOTLIGHT and GLOW trials were global, multicenter, double-blind, randomized, placebo-controlled Phase 3 studies.



## **Patient Population**

Key inclusion criteria for both trials included:

- Adults (≥18 years) with previously untreated, histologically confirmed, locally advanced unresectable or metastatic G/GEJ adenocarcinoma.
- CLDN18.2-positive tumors, defined as ≥75% of tumor cells showing moderate-to-strong membranous staining by immunohistochemistry.
- HER2-negative tumor status.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Key exclusion criteria were:

- Prior systemic chemotherapy for advanced or metastatic disease.
- Known positive HER2 status.
- Significant medical comorbidities that would interfere with treatment.

#### **Treatment Regimens**

- SPOTLIGHT: Patients were randomized 1:1 to receive either zolbetuximab (800 mg/m² initial dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6, or placebo plus mFOLFOX6.
- GLOW: Patients were randomized 1:1 to receive either zolbetuximab (same dosing as SPOTLIGHT) plus CAPOX, or placebo plus CAPOX.

Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.





Click to download full resolution via product page

Caption: Simplified workflow of the SPOTLIGHT and GLOW trials.

#### Conclusion

The results from the SPOTLIGHT and GLOW trials establish zolbetuximab in combination with chemotherapy as a new standard of care for the first-line treatment of patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or G/GEJ adenocarcinoma.[1][2][3][4][5][6] The consistent and clinically meaningful improvements in both progression-free and overall survival highlight the potential of this targeted therapy to address a critical unmet need in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. claudin-18-2-mediated-interaction-of-gastric-cancer-cells-and-cancer-associated-fibroblasts-drives-tumor-progression Ask this paper | Bohrium [bohrium.com]
- 2. Research Progress of CLDN18.2 in Gastric Cancer [ewadirect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Zolbetuximab Plus Chemotherapy Outperforms Placebo in Advanced Gastric Cancer Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611019#zolbetuximab-vs-placebo-pluschemotherapy-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com